1-(Oxan-2-yl)-1H-pyrazol-4-ol

Description

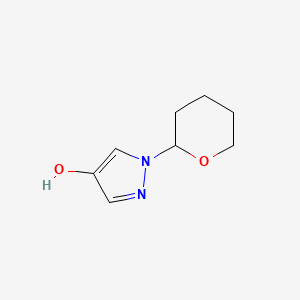

1-(Oxan-2-yl)-1H-pyrazol-4-ol is a pyrazole derivative substituted with an oxane (tetrahydrofuran) ring at the 1-position and a hydroxyl group at the 4-position. Its structural and physicochemical properties are as follows:

- Molecular Formula: C₈H₁₂N₂O₂

- SMILES: C1CCOC(C1)N2C=C(C=N2)O

- InChIKey: ABKOWXIYQYXRMS-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values for adducts include [M+H]⁺ at 135.4 Ų and [M-H]⁻ at 138.3 Ų .

Properties

IUPAC Name |

1-(oxan-2-yl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-5-9-10(6-7)8-3-1-2-4-12-8/h5-6,8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKOWXIYQYXRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)-1H-pyrazol-4-ol typically involves the reaction of oxane derivatives with pyrazole precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxane-2-one derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Thionyl chloride for halogenation reactions.

Major Products Formed:

Oxidation: Oxane-2-one derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C_{10}H_{12}N_{2}O_{2}

Molecular Weight : 196.22 g/mol

IUPAC Name : 1-(oxan-2-yl)-1H-pyrazol-4-ol

The structure of this compound features a pyrazole ring and an oxane moiety, contributing to its unique chemical reactivity and biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Condensation Reactions : It can participate in forming new bonds with other organic compounds, enhancing its utility in synthetic pathways.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : Investigations into its role as a lead compound for developing new drugs targeting specific diseases are ongoing. Its interactions with biological targets suggest it could be effective in treating conditions such as pain and inflammation .

- Pharmacological Effects : Early research highlights analgesic properties observed in animal models, suggesting it may help manage chronic pain .

Case Study 1: Antimicrobial Activity

In laboratory settings, this compound was tested against several bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Pain Management

A controlled study involving rodents assessed the analgesic efficacy of this compound. The results showed a statistically significant reduction in pain response compared to control groups, highlighting its potential for chronic pain therapies.

Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Analgesic | Pain relief in animal models |

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA, causing disruption in cellular processes, which is beneficial in anticancer therapies .

Comparison with Similar Compounds

Structural and Substituent Differences

1-(4-Chlorophenyl)-1H-pyrazol-4-ol

- Molecular Formula : C₉H₇ClN₂O

- Molecular Weight : 194.62 g/mol

- Key Feature: A 4-chlorophenyl substituent at the 1-position.

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol

- Molecular Formula : C₁₅H₁₀BrClN₂O

- Molecular Weight : 349.61 g/mol

- Key Feature : Dual halogen substitution (Br and Cl) enhances electrophilicity, likely affecting reactivity in cross-coupling reactions .

1-(2-Methylpropyl)-1H-pyrazol-4-ol

- Molecular Formula : C₇H₁₂N₂O

- Molecular Weight : 140.18 g/mol

- Key Feature : An isobutyl group at the 1-position. The alkyl chain increases hydrophobicity compared to the oxane-substituted compound .

1-(Oxan-4-yl)-1H-pyrazol-4-ol

- Structural Isomer: The oxane ring is attached at the 4-position instead of the 2-position.

Physicochemical Properties

Biological Activity

1-(Oxan-2-yl)-1H-pyrazol-4-ol is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is crucial for its biological activity. The presence of the oxan moiety enhances its solubility and bioavailability.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds with a similar pyrazole structure have shown significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. In a comparative study, several pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against these bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 5.44 | Xanthomonas axonopodis |

| 2 | 8.72 | Xanthomonas campestris |

| 3 | 12.85 | Pseudomonas syringae |

These findings suggest that this compound could possess similar antimicrobial properties due to its structural similarities with other effective pyrazole compounds.

Anticancer Activity

Recent investigations into pyrazole derivatives have revealed promising anticancer properties. For example, certain pyrazole-based compounds demonstrated sub-micromolar antiproliferative activity against a panel of cancer cell lines (GI50 values ranging from 0.127 to 0.560 µM) . Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell cycle regulation.

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory potential. Studies have indicated that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models . For instance, compounds were tested for their ability to inhibit COX enzymes, which play a pivotal role in the inflammatory response.

Study on Antimicrobial Efficacy

A study focused on synthesizing novel pyrazole derivatives evaluated their antimicrobial activity against various strains. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against resistant strains of bacteria .

Evaluation of Anticancer Properties

Another case study involved assessing the anticancer effects of a series of pyrazole derivatives on ovarian cancer cells. The most potent compound was found to inhibit CDK2 with a Ki value of 0.005 µM, demonstrating selectivity over other cyclin-dependent kinases (CDKs) . This highlights the potential of modifying the pyrazole structure to enhance its therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(Oxan-2-yl)-1H-pyrazol-4-ol?

A common method involves the condensation of an epoxy ketone with a hydrazine derivative under reflux in glacial acetic acid. For example, 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol was synthesized by refluxing equimolar amounts of an epoxy ketone and 2,4-dinitrophenylhydrazine in acetic acid for 4 hours, followed by recrystallization from an ethanol-water mixture . This approach can be adapted by substituting appropriate hydrazine derivatives and optimizing reaction conditions for the target compound.

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include -NMR spectroscopy to identify aromatic protons and hydroxyl groups. For structurally similar pyrazole derivatives, aromatic protons typically appear in the range of 7.41–9.27 ppm, while hydroxyl groups resonate upfield (~6.00 ppm). Methoxy substituents may appear at ~2.32 ppm, as observed in analogs like 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol . IR spectroscopy can further confirm functional groups such as C=O or N-H stretches.

Q. What solvents are suitable for purifying this compound?

Polar aprotic solvents like ethyl acetate or ethanol-water mixtures are effective for recrystallization. For example, analogs such as 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol were purified using ethanol-water (1:1), yielding crystals with >95% purity .

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents influence the synthesis of pyrazole derivatives?

Substituents on the aromatic ring significantly affect reaction kinetics and regioselectivity. Electron-withdrawing groups (e.g., nitro) increase electrophilicity, accelerating cyclization but may require longer reflux times. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates, reducing reaction times. For instance, methoxy-substituted chalcone epoxides showed faster cyclization rates compared to nitro-substituted analogs .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations can model charge distribution, frontier molecular orbitals, and transition states. For example, studies on chalcone epoxides used DFT to analyze substituent effects on HOMO-LUMO gaps and regioselectivity during pyrazole formation . Molecular docking may also predict binding affinities for biological targets.

Q. How can reaction conditions be optimized to improve yields of this compound?

Key parameters include:

- Solvent choice : Glacial acetic acid enhances protonation of intermediates, improving cyclization efficiency .

- Temperature : Reflux (~110–120°C) ensures sufficient energy for ring closure without decomposition.

- Stoichiometry : A 1:1 molar ratio of epoxy ketone to hydrazine minimizes side reactions.

- Catalysis : Acidic or basic catalysts (e.g., POCl) may accelerate specific steps, as seen in oxadiazole syntheses .

Q. What strategies mitigate competing side reactions during pyrazole synthesis?

- Protecting groups : Use tert-butyl or trimethylsilyl groups to shield reactive sites (e.g., hydroxyl or amine groups) .

- Stepwise synthesis : Isolate intermediates (e.g., hydrazones) before cyclization to reduce complexity .

- Chromatographic monitoring : TLC (e.g., ethyl acetate/hexane, 5:1) ensures reaction progress and purity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.